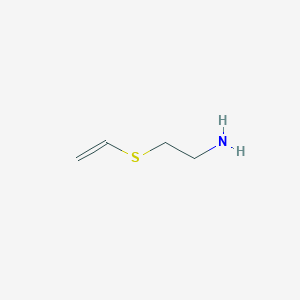

2-Vinylthioethylamine

Descripción

2-Vinylthioethylamine (systematic name: 2-(vinylthio)ethanamine) is an organosulfur compound characterized by a primary amine (-NH₂) attached to an ethyl chain bearing a vinylthio (-S-CH₂-CH₂) substituent. Its applications may span organic synthesis, polymer chemistry, or pharmaceutical intermediates, though further studies are required to confirm these uses.

Propiedades

Fórmula molecular |

C4H9NS |

|---|---|

Peso molecular |

103.19 g/mol |

Nombre IUPAC |

2-ethenylsulfanylethanamine |

InChI |

InChI=1S/C4H9NS/c1-2-6-4-3-5/h2H,1,3-5H2 |

Clave InChI |

JEIWZOOQUZYRFS-UHFFFAOYSA-N |

SMILES canónico |

C=CSCCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Thiopheneethylamine (CAS 30433-91-1)

- Structure : Features a thiophene ring (aromatic sulfur heterocycle) linked to an ethylamine backbone.

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.21 g/mol

- Key Properties :

- Comparison :

- The thiophene ring confers aromatic stability, reducing reactivity compared to the alkenyl vinylthio group in 2-vinylthioethylamine.

- Applications: Likely used in heterocyclic chemistry or as a ligand in catalysis due to sulfur’s electron-rich nature.

[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine (CAS 790263-41-1)

- Structure : Branched ethylamine with a thiophene substituent and dimethylamine group.

- Molecular Formula : C₈H₁₄N₂S

- Molecular Weight : 170.28 g/mol

- Key Properties :

- Comparison :

- The dimethyl substitution likely enhances lipophilicity, making it more suitable for biological membrane penetration.

- Reactivity: Less prone to oxidation or Schiff base formation than primary amines.

2-(2-Methoxyphenoxy)ethylamine

- Structure: Ethylamine with a methoxyphenoxy substituent (oxygen-based aromatic group).

- Molecular Formula: C₉H₁₃NO₂ (inferred from preparation data)

- Key Properties :

- Applications: Used in synthesizing carvedilol (antihypertensive drug), highlighting pharmaceutical utility distinct from sulfur-based amines .

Tabulated Comparison of Key Parameters

Research Implications and Gaps

- Reactivity : The vinylthio group in 2-vinylthioethylamine may enable unique thiol-ene or Michael addition reactions, unlike aromatic thiophene or oxygen-based analogs.

- Stability : Aromatic thiophene derivatives (e.g., 2-thiopheneethylamine) are more thermally stable, whereas vinylthio groups could confer sensitivity to light or oxidation.

- Biological Activity: Dimethyl-substituted amines (e.g., [2-amino-1-(thiophen-2-yl)ethyl]dimethylamine) show enhanced bioavailability, suggesting that 2-vinylthioethylamine’s primary amine could be modified for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.